molecular formula C17H24N2O3 B2679115 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide CAS No. 921543-47-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide

Cat. No.: B2679115
CAS No.: 921543-47-7
M. Wt: 304.39
InChI Key: FYYMDPCBDNMKCL-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide is a benzo[b][1,4]oxazepin-4-one derivative characterized by a seven-membered oxazepine ring fused to a benzene core. Key structural features include a 5-ethyl group, 3,3-dimethyl substituents on the oxazepine ring, and a butyramide side chain at the 7-position. The ethyl and dimethyl groups likely enhance metabolic stability and lipophilicity, while the butyramide moiety may influence solubility and target binding.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-5-7-15(20)18-12-8-9-14-13(10-12)19(6-2)16(21)17(3,4)11-22-14/h8-10H,5-7,11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYMDPCBDNMKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions The reaction might start with the formation of the oxazepine ring through a cyclization reaction involving an amine and a carbonyl compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with research exploring its interactions with biological targets.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in the design of novel therapeutics.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide involves its interaction with molecular targets, potentially including enzymes or receptors. The oxazepine ring structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related derivatives, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogues of Benzo[b][1,4]oxazepin-4-one

GSK2982772 (RIPK1 Inhibitor)

  • Structure : (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide.
  • Key Differences : Replaces the 5-ethyl and 3,3-dimethyl groups with a 5-methyl and benzyl-triazole carboxamide side chain.
  • Activity : Exhibits strong RIPK1 inhibition and reduces TNF-dependent cytokine production in inflammatory models .

Compounds 5a–d (Sulfamoylphenyl Alkanamides)

  • Structure : N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkanamides with varying acyl chains (C4–C7).
  • Key Differences : Feature a tetrahydrofuran-3-yl sulfamoyl group instead of the benzooxazepine core.
  • Physicochemical Trends :
    • Melting points decrease with longer alkyl chains (e.g., 5a: 180–182°C; 5d: 143–144°C) .
    • Yields range from 45–51%, reflecting moderate synthetic efficiency for amidation reactions .
  • Relevance : Demonstrates how alkyl chain length impacts physical properties, which may inform solubility optimization for the target compound.

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its chemical structure, biological properties, mechanisms of action, and relevant case studies that highlight its pharmacological significance.

Molecular Formula and Structure

The compound has the following molecular formula:

PropertyValue
Molecular Formula C21H26N2O5S
Molecular Weight 418.50654 g/mol
IUPAC Name This compound
SMILES CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23

The structure features a tetrahydrobenzo[b][1,4]oxazepine core with various substituents that contribute to its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCRs involved in neurotransmission and cellular signaling pathways. For example, it has been suggested that derivatives can act as agonists or antagonists for specific receptor subtypes .
  • Enzyme Inhibition : Some studies suggest potential inhibition of enzymes involved in metabolic pathways or signal transduction .

Case Study: Neuropharmacological Effects

In a study exploring the neuropharmacological effects of similar compounds, it was found that certain derivatives exhibited anxiolytic and antidepressant-like activities in animal models. The mechanism was attributed to modulation of serotonin and norepinephrine levels in the brain .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anxiolytic Reduced anxiety-like behaviors
Antidepressant Increased serotonin levels
Neuroprotective Protection against oxidative stress

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that while the compound shows promise for therapeutic use, careful evaluation of its safety profile is necessary. Studies have reported varying degrees of cytotoxicity depending on concentration and exposure duration in vitro .

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